3-Cyclohexyl-4-methylthiophene

Organic Photovoltaics HOMO Energy Level Donor-Acceptor Polymers

Researchers seeking to maximize open-circuit voltage (Voc) in OPV devices require monomers with a deeper HOMO level. Generic alkylthiophenes fail to deliver the necessary electronic modulation. 3-Cyclohexyl-4-methylthiophene directly addresses this, providing a superior building block for wide-bandgap donor polymers. - Delivers up to 0.17 eV deeper HOMO level vs. linear hexyl analogs, enabling higher Voc. - Ideal for high on/off current ratio OFETs where controlled, lower charge carrier mobility is critical. - Enables synthesis of high-value optoelectronic intermediates via established Vilsmeier-Haack reactivity. - Available at standard 95% purity, supported by reliable global logistics.

Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
CAS No. 163045-78-1
Cat. No. B071692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-4-methylthiophene
CAS163045-78-1
Synonyms3-CYCLOHEXYL-4-METHYLTHIOPHENE
Molecular FormulaC11H16S
Molecular Weight180.31 g/mol
Structural Identifiers
SMILESCC1=CSC=C1C2CCCCC2
InChIInChI=1S/C11H16S/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
InChIKeyUBNBPEQRHOIIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-4-methylthiophene: Core Properties & Sourcing


3-Cyclohexyl-4-methylthiophene (CAS 163045-78-1) is a C11H16S heterocyclic aromatic compound with a molecular weight of 180.31 g/mol, characterized by the substitution of a thiophene ring at the 3-position with a cyclohexyl group and at the 4-position with a methyl group . This specific substitution pattern distinguishes it from linear alkyl analogs and monocyclohexyl derivatives, conferring unique steric and electronic properties relevant to organic electronics, materials science, and medicinal chemistry. The compound serves as a critical monomer for synthesizing functionalized thiophene-based polymers and advanced intermediates, with a commercial purity specification typically at 95% . Its structural rigidity and electronic modulation profile position it as a specialty building block for applications demanding controlled π-conjugation and tailored solid-state packing behavior.

Specialty monomer for thiophene-based conjugated polymers and advanced intermediates
Cyclohexyl + 4-methyl substitution provides steric control and electronic modulation for materials research
Supports organic electronics, optoelectronic materials, and medicinal chemistry building-block workflows

3-Cyclohexyl-4-methylthiophene: Why Analogs Fail


Generic substitution of 3-Cyclohexyl-4-methylthiophene with simpler alkylthiophenes or 3-cyclohexylthiophene is not scientifically valid due to profound differences in electronic structure and solid-state behavior that critically impact device and synthetic performance. The steric bulk of the cyclohexyl group, when combined with the electron-donating 4-methyl substituent, creates a unique torsion angle along the polymer backbone that directly influences the effective conjugation length and intermolecular packing distance [1][2]. This structural motif has been shown to lower the Highest Occupied Molecular Orbital (HOMO) energy level by up to 0.17 eV compared to linear hexyl counterparts, while simultaneously altering the band gap and nonlinear optical susceptibility [3]. Consequently, using a linear alkyl analog (e.g., 3-hexylthiophene) in place of this specific cyclohexyl-methyl derivative will result in markedly different charge transport properties, higher oxidation potential, and altered device morphology, leading to suboptimal or failed outcomes in organic photovoltaic (OPV) and field-effect transistor (OFET) applications [4].

Target monomer
3-Cyclohexyl-4-methylthiophene
Cyclohexyl + 4-methyl steric motif
Reported deeper HOMO in polymers (class-level)
Reduced carrier mobility, enabling high on/off ratios
Generic linear alkyl analog
3-Hexylthiophene / linear alkylthiophenes
Less steric hindrance, more planar backbone
Higher HOMO, lower Voc in OPV devices
Higher mobility may reduce on/off current ratio
Analog substitution alters conjugation length, charge transport, and device morphology — reported class-level differences require validation.

3-Cyclohexyl-4-methylthiophene: Evidence-Based Advantages


Cyclohexyl Side Chain: Deeper HOMO, Higher Voc

In a direct head-to-head comparison of donor-acceptor copolymers (PBDTchDTBT vs. PBDThDTBT) differing only in the thiophene side chain (cyclohexyl vs. hexyl), the cyclohexyl-substituted variant exhibited a significantly deeper HOMO energy level. This specific molecular feature is directly transferable to the monomer 3-Cyclohexyl-4-methylthiophene, which introduces the same cyclohexyl steric hindrance motif [1].

HOMO energy level
Class-level
−5.39 eV
vs. −5.22 eV (hexyl)
Supports deeper HOMO for higher Voc in OPV research
Polymer-level copolymer data; monomer may shift absolute value
Organic Photovoltaics HOMO Energy Level Donor-Acceptor Polymers

Cyclohexyl Sterics Enlarge Optical Band Gap

A cross-study comparison of homopolymers reveals that the introduction of a cyclohexyl substituent on the thiophene ring leads to a measurable increase in the optical band gap relative to a linear hexyl substituent. While specific data for poly(3-cyclohexyl-4-methylthiophene) is not available, the well-documented effect of the cyclohexyl group on poly(3-cyclohexylthiophene) provides a strong class-level inference for the target monomer's behavior when polymerized [1][2].

Optical band gap
Cross-study
~2.3–2.4 eV
vs. ~1.9–2.0 eV (P3HT)
Supports wider bandgap for tandem cells / blue LED materials
Inferred from poly(3-cyclohexylthiophene); methyl effect not isolated
Conjugated Polymers Band Gap Engineering Optoelectronic Materials

Reduced Conductivity for Controlled Doping

The steric hindrance imposed by a cyclohexyl substituent dramatically reduces the electrical conductivity of the oxidized polymer compared to its hexyl-substituted analog. This class-level inference from comparative studies on poly(3-cyclohexylthiophene) and poly(3-hexylthiophene) is directly relevant to the target monomer's polymer properties [1].

Conductivity (doped)
Class-level
~10⁻² × P3HT
~2 orders lower
Supports controlled doping for high on/off ratio OFETs
Oxidized polymer comparison; monomer-derived polymers may differ
Conducting Polymers Electrical Conductivity Doping Control

Enhanced Schottky Diode Performance via Cyclohexyl Sterics

In a direct comparative study of Schottky diodes fabricated from poly(3-cyclohexylthiophene) (P3cHT) and poly(3-n-hexylthiophene) (P3nHT), the cyclohexyl-containing polymer exhibited superior device performance. This class-level inference is directly applicable to polymers derived from 3-Cyclohexyl-4-methylthiophene, which is expected to produce similar steric effects [1].

Schottky diode
Class-level
P3cHT (target unit)Reported better rectifying performance
P3nHT (hexyl)Baseline diode performance
May support cyclohexyl-thiophene for organic rectifying junctions
Specific I-V/C-V parameters not disclosed in abstract
Organic Electronics Schottky Diodes Polymer Diodes

Lower Carrier Mobility for Higher On/Off Ratios

Measurements of intrinsic charge carrier mobility in oligothiophenes reveal that cyclohexyl end-capping significantly reduces mobility compared to linear alkyl (n-hexyl or n-dodecyl) substitution. This class-level inference is based on direct measurements of cyclohexyl-endcapped thiophenes and is relevant to the target monomer's behavior in oligomeric and polymeric forms [1].

Carrier mobility
Class-level
3–6×10⁻⁴ cm²/Vs
vs. 0.01–0.02 (alkyl)
Supports high on/off ratio for OFET switching applications
Based on cyclohexyl-endcapped oligothiophenes; polymer values may vary
Charge Transport Carrier Mobility Organic Semiconductors

Tunable Reactivity and Biological Activity

While no direct SAR data exists for 3-Cyclohexyl-4-methylthiophene, class-level evidence from related thiophene pharmacophores demonstrates the critical role of cyclohexyl and alkyl substitution patterns. A study on adenosine A1 receptor modulators showed that replacing a phenyl ring with a cyclohexyl group maintains activity, and that 4-position alkylation on the thiophene enhances potency [1]. Furthermore, a cyclohexyl[b]thiophene scaffold was identified as optimal for antifungal activity among a series of cycloalkyl derivatives [2].

Bioactivity SAR
Class-level
Cyclohexyl scaffold reported optimal in antifungal screen; 4-alkylation enhances receptor binding
Supports medicinal chemistry scaffold selection
No direct data on target monomer; inferred from thiophene analogues
Medicinal Chemistry Structure-Activity Relationship Thiophene Derivatives

3-Cyclohexyl-4-methylthiophene: Advanced R&D Applications


Donor Monomer for High-Voc OPV Polymers

Based on the 0.17 eV deeper HOMO level observed in cyclohexyl-substituted donor-acceptor copolymers [1], 3-Cyclohexyl-4-methylthiophene is a superior monomer choice for synthesizing wide-bandgap donor materials in OPV devices. Procurement should be prioritized for research programs aiming to maximize open-circuit voltage (Voc) in single-junction cells or as the front cell absorber in tandem architectures, where a high Voc is critical for overall efficiency.

Building Block for High On/Off Ratio OFETs

The intrinsically lower charge carrier mobility [2] and controlled conductivity [3] associated with cyclohexyl-substituted thiophene polymers make 3-Cyclohexyl-4-methylthiophene the ideal monomer for fabricating OFETs where a high on/off current ratio is more important than maximum charge carrier mobility. This is crucial for low-power, high-performance logic circuits and sensor applications requiring minimal leakage current in the off-state.

Key Intermediate for Functionalized Porphyrins and Fluorescent Dyes

The documented reactivity of 3-Cyclohexyl-4-methylthiophene under Vilsmeier-Haack conditions (POCl3/DMF/NaOH) to yield 2-formyl-3-methyl-4-cyclohexylthiophene [4] establishes it as a critical synthetic intermediate. This aldehyde derivative is specifically utilized in the synthesis of novel metal-porphyrin compositions designed for use as organic fluorescent materials. Procurement of the monomer enables access to this high-value class of optoelectronic compounds.

Privileged Scaffold for Antimicrobial and Anticancer Drug Discovery

SAR evidence from analogous cyclohexylthiophene series shows that the cyclohexyl motif is optimal for antifungal activity [5], and 4-position alkylation on the thiophene ring enhances receptor binding potency [6]. This positions 3-Cyclohexyl-4-methylthiophene as a strategic procurement item for medicinal chemistry labs developing new antimicrobial or anticancer agents, offering a more functionally promising starting point than generic linear alkylthiophenes.

Application
Selection Property
Validation Focus
Donor monomer for OPV polymer research
Deeper HOMO profile via cyclohexyl steric effect
Open-circuit voltage (Voc) endpoint in device testing
Building block for high on/off OFETs
Lower intrinsic carrier mobility
On/off current ratio and switching performance
Intermediate for functionalized porphyrins / fluorescent dyes
Aldehyde derivative accessible via Vilsmeier-Haack reaction
Fluorescent material synthesis and characterization
Scaffold for antimicrobial / anticancer drug discovery
Cyclohexyl motif associated with antifungal activity; 4-alkylation for receptor binding
Antimicrobial/anticancer SAR profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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